3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methoxybenzamide - 2034464-44-1

3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methoxybenzamide

Catalog Number: EVT-3018238
CAS Number: 2034464-44-1
Molecular Formula: C17H14FN3O3
Molecular Weight: 327.315
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a potent antibacterial agent, particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) []. It exhibits an enhanced safety profile compared to the known antibiotic linezolid, demonstrating reduced bone marrow suppression and hERG K(+) channel inhibition []. Its phosphate form shows high water solubility, making it suitable for in vivo testing [].
  • Compound Description: This study focuses on Mn(II) and Fe(II) complexes with a Schiff base ligand derived from sulfamethoxazole and furfural []. These complexes exhibit enhanced antimicrobial activity compared to the free Schiff base ligand, indicating the beneficial role of metal complexation [].
  • Compound Description: This compound's crystal structure has been reported, providing insights into its molecular geometry and packing arrangement [].
  • Compound Description: This study investigates the thermal decomposition of Mn(II), Fe(III), Cu(II), and Ni(II) complexes with a ligand derived from furan-2-carbaldehyde []. The research focuses on understanding the thermal stability and decomposition kinetics of these metal complexes [].
  • Compound Description: This study describes the synthesis of a series of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives, highlighting an efficient DBU-catalyzed method for their preparation [].
  • Compound Description: Twelve new Schiff base compounds were synthesized from 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and characterized using various spectroscopic techniques []. The synthesized compounds were also screened for antimicrobial activity [].
  • Compound Description: This study reports the crystal structure of a chiral hydroxylamine derivative bearing a furan-2-yl group []. The research focuses on understanding its molecular conformation and intermolecular interactions [].
  • Compound Description: The crystal structure of this benzodiazepine derivative, featuring a furan-2-yl substituent, was analyzed to elucidate its molecular geometry and intermolecular interactions [].
  • Compound Description: This research describes a synthetic method for preparing 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol- 4-yl]methyl}aniline through a direct reductive amination reaction [].
  • Compound Description: This compound, BMS-694153, is a potent antagonist of the human calcitonin gene-related peptide receptor, making it a potential therapeutic for migraine []. It exhibits desirable pharmacological properties, including high potency, a favorable toxicological profile, and remarkable aqueous solubility [].
  • Compound Description: This research investigates the photophysical properties of a series of ruthenium complexes featuring pyrazinyltriazole ligands, demonstrating pH-dependent changes in their absorption and emission characteristics [].
  • Compound Description: The crystal structure of this iridium(III) complex with fluorine-substituted pyrazinylphenyl ligands is reported, providing insights into the coordination geometry and ligand arrangement around the iridium center [].
  • Compound Description: This compound shows potent anti-Mycobacterial activity, including against Mycobacterium tuberculosis and Mycobacterium marinum []. It exhibits a significant reduction in bacterial load in infected zebrafish, highlighting its potential as a novel anti-tuberculosis drug candidate [].
  • Compound Description: This research describes the discovery and development of a highly selective and orally bioavailable matrix metalloproteinase-13 (MMP-13) inhibitor []. This compound exhibits a favorable pharmacokinetic profile and lacks the nephrotoxicity observed in earlier carboxylic acid-containing MMP-13 inhibitors, making it a potential therapeutic for osteoarthritis [].
  • Compound Description: ASP5854 acts as a potent and selective dual antagonist for adenosine A1 and A2A receptors []. It displays promising therapeutic potential for Parkinson’s disease and cognitive dysfunction, demonstrating improvements in motor impairments, neuroprotection, and cognitive enhancement in preclinical models [].
  • Compound Description: [3H]-JNJ-GluN2B-5 serves as a highly selective radioligand for GluN2B-containing NMDA receptors []. It exhibits a high affinity for the receptor and a remarkable signal-to-noise ratio, making it a valuable tool in studying GluN2B receptors [].
  • Compound Description: The crystal structure of this compound has been reported, providing detailed information about its molecular geometry, conformation, and intermolecular interactions [].
  • Compound Description: The crystal structure of this pyrazine-based hydrazone derivative has been reported, revealing details about its molecular conformation and intermolecular interactions [, , ].
  • Compound Description: This Schiff base compound features a nitro-substituted furan-2-yl unit linked to an aniline moiety through a methylidene bridge []. The crystallographic study reveals its molecular conformation and the intermolecular interactions that govern its crystal packing [].
  • Compound Description: This compound represents a potent and selective FLT3 inhibitor with promising anti-leukemic activity []. It exhibits strong inhibitory activity against the FLT3-ITD mutant, commonly associated with acute myeloid leukemia (AML), and demonstrates good selectivity over other kinases [].
  • Compound Description: The crystal structure of this furan-2-carboxamide derivative, crystallized with DMF, is presented, providing insights into its molecular conformation and intermolecular interactions [].
  • Compound Description: A series of (-)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides, substituted at the 5-position of the benzamide ring, were synthesized and evaluated for their antidopaminergic properties []. These compounds exhibited potent inhibition of [3H]spiperone binding in rat striatal membranes, indicating their potential as antipsychotic agents [].
  • Compound Description: PF-06747775 is a potent and selective irreversible inhibitor designed to target oncogenic EGFR mutants, showing improved kinome selectivity compared to its predecessor, PF-06459988 []. This compound demonstrates promising activity against various EGFR mutations, including the T790M gatekeeper mutation, making it a potential therapeutic candidate for non-small-cell lung cancer [].
  • Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to minimize cutaneous toxicity often associated with this class of inhibitors [, ]. It demonstrates promising anticancer activity, exhibits a favorable pharmacokinetic profile, and significantly reduces the induction of keratinocyte apoptosis, suggesting its potential as a safer anticancer therapeutic [, ].
  • Compound Description: A series of N-[4-(4-fluoro)phenyl-2-piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl-N-phenylamines were synthesized and evaluated for their fungicidal activity against Phytophthora capsici [, ]. One compound, IX-3g, exhibited potent in vivo antifungal activity, showing promise as a potential candidate for controlling P. capsici infections in plants [, ].
  • Compound Description: This compound acts as a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) []. It exhibits potent binding affinity and inhibitory activity against both receptors and shows promising anti-inflammatory effects in vitro and in vivo, making it a potential lead for new anti-inflammatory drug development [].
  • Compound Description: This study focuses on designing and characterizing pyrazin-2-one derivatives as inhibitors of platelet-derived growth factor receptor β (PDGFRβ) []. The research explores the transition from type I to type II inhibitors by expanding the pyrazin-2-one scaffold and investigating the structure-activity relationships [].
  • Compound Description: This compound, NNCA, features a furan-2-ylmethylene group attached to a thiazole ring, which is further substituted with a cyclobutyl moiety []. The study explores its synthesis, characterization, and theoretical calculations to understand its structural and electronic properties [].
  • Compound Description: This research describes the synthesis and crystal structure determination of 2-(1-methylnaphtho[2,1-b]furan-2-yl)acetic acid []. The study provides insights into the molecular geometry and packing arrangement of this furan-containing carboxylic acid [].
  • Compound Description: This research focuses on the synthesis of cholesteryl-(3,4-dihydroxy-5-methoxy tetrahydro-furan-2-yl) methanone, employing N-methoxy-N-methyl amide as an acylating agent [].
  • Compound Description: BMS-986169 and its phosphate prodrug, BMS-986163, are novel, intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulators (NAMs) investigated for treating treatment-resistant depression (TRD) []. BMS-986169 exhibits high affinity and selectivity for the GluN2B receptor and demonstrates antidepressant-like effects in preclinical models [].
  • Compound Description: This research explores the synthesis and glycosidase inhibitory activities of a series of 5-(1', 4'-dideoxy-1', 4'-imino-d-erythrosyl)-2-methyl-3-furoic acid derivatives []. Notably, derivative 3a exhibits selectivity for α-l-fucosidase inhibition, while derivative 4b displays good β-galactosidase inhibition, highlighting their potential as lead compounds for developing selective glycosidase inhibitors [].
  • Compound Description: A new multidentate ligand, FIMPPH, was synthesized, characterized, and used to prepare metal complexes with transition metal ions (Fe2+, Co2+, Ni2+, and Zn2+) []. The study investigates the antimicrobial activity of both the ligand and its metal complexes [].
  • Compound Description: This research investigates the synthesis and spectral characterization of (E)-N-(4-carboxylphenyl)-2-(1- (pyrazin-2-ethylidene) hydrazinecarbothioamide, utilizing density functional theory (DFT) calculations to understand its vibrational frequencies and molecular properties [].
  • Compound Description: Six novel pyrimidin-2-yl-substituted triaryltriazoles (L1-L6) were synthesized and comprehensively characterized using various spectroscopic techniques and single-crystal X-ray diffraction []. The study delves into their crystal structures and investigates the intermolecular interactions that govern their packing arrangements [].

Properties

CAS Number

2034464-44-1

Product Name

3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methoxybenzamide

IUPAC Name

3-fluoro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-4-methoxybenzamide

Molecular Formula

C17H14FN3O3

Molecular Weight

327.315

InChI

InChI=1S/C17H14FN3O3/c1-23-14-5-4-11(9-12(14)18)17(22)21-10-13-16(20-7-6-19-13)15-3-2-8-24-15/h2-9H,10H2,1H3,(H,21,22)

InChI Key

JXNPLSUMEWKGKU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=CO3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.